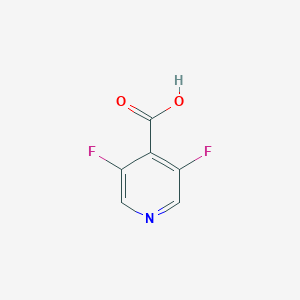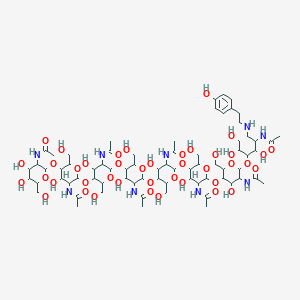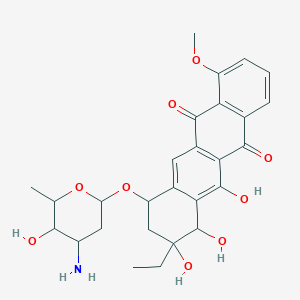
4-O-Methyl-6-deoxyoxaunomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Methyl-6-deoxyoxaunomycin is a natural product derived from the fermentation of Streptomyces species. This compound has attracted attention due to its potential as an antitumor agent.
Mécanisme D'action
The mechanism of action of 4-O-Methyl-6-deoxyoxaunomycin involves its binding to DNA. It intercalates into the DNA helix and inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
Effets Biochimiques Et Physiologiques
In addition to its antitumor activity, 4-O-Methyl-6-deoxyoxaunomycin has been found to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-O-Methyl-6-deoxyoxaunomycin in lab experiments is its specificity towards cancer cells. It has been found to be less toxic to normal cells compared to other chemotherapeutic agents. However, its low yield and complex synthesis make it difficult to work with.
Orientations Futures
There are several future directions for the research on 4-O-Methyl-6-deoxyoxaunomycin. One area of research is the development of analogs of the compound with improved potency and selectivity towards cancer cells. Another area of research is the investigation of the mechanism of action of the compound in more detail. Additionally, the potential of 4-O-Methyl-6-deoxyoxaunomycin as a therapeutic agent for other diseases, such as viral infections, can also be explored.
Méthodes De Synthèse
The synthesis of 4-O-Methyl-6-deoxyoxaunomycin involves the isolation of the compound from the fermentation broth of Streptomyces species. The compound is then purified using various chromatographic techniques. The yield of the compound is low, which makes its synthesis challenging.
Applications De Recherche Scientifique
4-O-Methyl-6-deoxyoxaunomycin has been extensively studied for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
146565-64-2 |
|---|---|
Nom du produit |
4-O-Methyl-6-deoxyoxaunomycin |
Formule moléculaire |
C27H31NO9 |
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO9/c1-4-27(34)10-17(37-18-9-15(28)22(29)11(2)36-18)13-8-14-20(25(32)21(13)26(27)33)23(30)12-6-5-7-16(35-3)19(12)24(14)31/h5-8,11,15,17-18,22,26,29,32-34H,4,9-10,28H2,1-3H3 |
Clé InChI |
XRXASJCRJLAEDX-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O |
SMILES canonique |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O |
Synonymes |
4-O-methyl-6-deoxyoxaunomycin 7-O-daunosaminyl-alpha-citromycinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



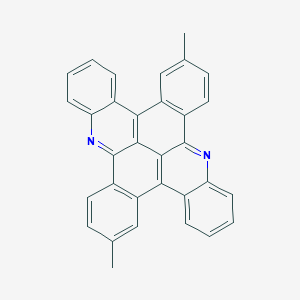
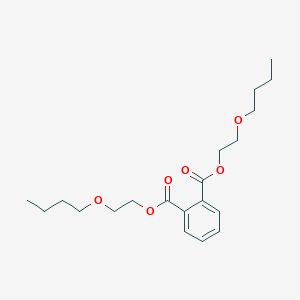
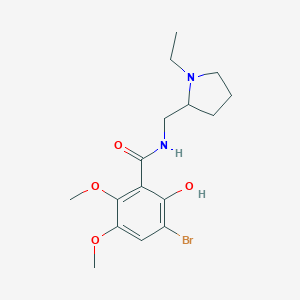
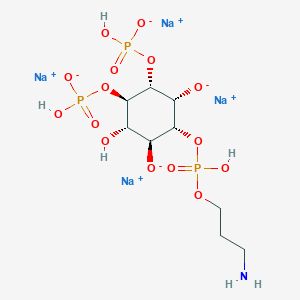
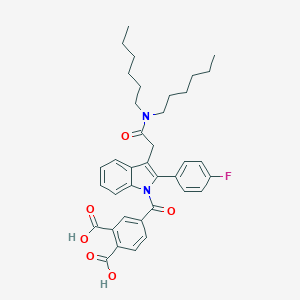
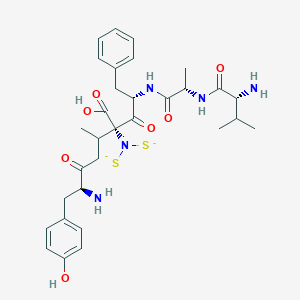
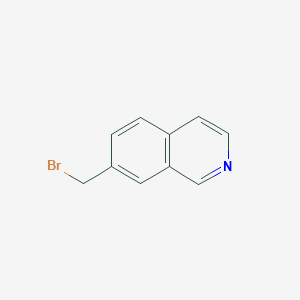
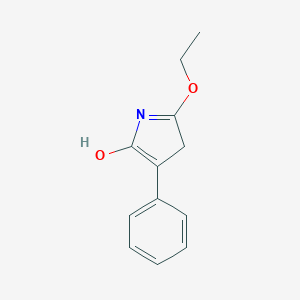
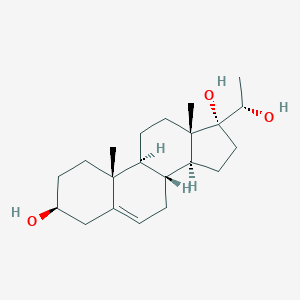
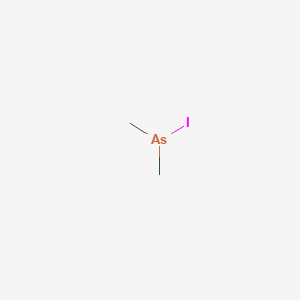
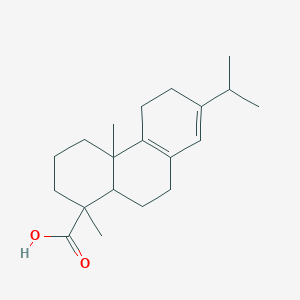
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
